Ripretinib HCl -

Ripretinib HCl

Catalog Number: EVT-1535659
CAS Number:
Molecular Formula: C24H22BrClFN5O2
Molecular Weight: 546.8254
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9
Overview

Ripretinib Hydrochloride is a novel compound primarily developed as a therapeutic agent for the treatment of advanced gastrointestinal stromal tumors (GISTs). It functions as a tyrosine kinase inhibitor, specifically targeting mutations in the KIT proto-oncogene receptor and platelet-derived growth factor receptor alpha. This compound is marketed under the trade name QINLOCK and was approved by the U.S. Food and Drug Administration in August 2020 for adult patients with GISTs who have received prior treatment with other tyrosine kinase inhibitors .

Source

Ripretinib is synthesized by Deciphera Pharmaceuticals, which has focused on developing this compound to address the limitations of existing therapies for GISTs, particularly in cases where resistance to other treatments has developed .

Classification

Ripretinib is classified pharmacologically as a tyrosine kinase inhibitor. It exhibits a unique switch-control mechanism that allows it to inhibit both primary and secondary mutations of its target receptors, making it effective against resistant forms of GISTs .

Synthesis Analysis

Methods

The synthesis of Ripretinib involves several chemical reactions that are designed to construct its complex molecular framework. The primary synthetic route includes:

  1. Formation of the core structure: This involves coupling various aromatic and aliphatic components through standard organic reactions such as amide coupling and halogenation.
  2. Purification: The crude product is purified using techniques such as recrystallization or chromatographic methods to obtain the final product in high purity.

Technical Details

The synthesis typically utilizes reagents like bromine and fluorine derivatives, along with various solvents and catalysts, to facilitate the formation of the desired bonds. The specific conditions (e.g., temperature, reaction time) are optimized to enhance yield and selectivity .

Molecular Structure Analysis

Structure

The molecular structure of Ripretinib can be described using its chemical formula C23H23ClF2N3OC_{23}H_{23}ClF_{2}N_{3}O. The compound features multiple functional groups, including a phenylamide moiety and a naphthyridine core, which contribute to its biological activity.

Data

  • Molecular Weight: Approximately 448.9 g/mol
  • Molecular Geometry: The compound exhibits a complex three-dimensional arrangement due to its multiple rings and substituents, which can be modeled using computational chemistry techniques such as density functional theory (DFT) .
Chemical Reactions Analysis

Reactions

Ripretinib undergoes various chemical reactions that can be analyzed for its reactivity:

  1. Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, which are crucial in modifying the compound's structure for enhanced efficacy.
  2. Hydrolysis: Under certain conditions, Ripretinib can hydrolyze, impacting its stability and bioavailability.

Technical Details

The reaction kinetics and mechanisms can be studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to track changes in molecular structure during reactions .

Mechanism of Action

Ripretinib operates by inhibiting the activity of mutated forms of the KIT and platelet-derived growth factor receptor alpha proteins. This inhibition prevents downstream signaling pathways that lead to tumor growth and proliferation.

Process

  1. Binding: Ripretinib binds to the ATP-binding site of the tyrosine kinase domain.
  2. Inhibition: This binding inhibits phosphorylation events critical for cell signaling related to growth and survival.
  3. Outcome: As a result, tumor cells exhibit reduced proliferation and increased apoptosis (programmed cell death) in response to treatment .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ripretinib is typically presented as white to off-white crystalline powder.
  • Solubility: It shows moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under recommended storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its solubility profile suggests pH-dependent behavior, which is relevant for formulation development .
Applications

Ripretinib is primarily used in oncology for treating patients with advanced gastrointestinal stromal tumors that have shown resistance to other therapies. Its unique mechanism allows it to be effective even against tumors with specific mutations that confer resistance to traditional treatments.

In addition to its primary application, ongoing research is exploring potential uses in other malignancies where similar signaling pathways are involved .

Molecular Pharmacology of Ripretinib HCl

Structural Characterization and Target Binding Dynamics

Switch Pocket Inhibition Mechanism in KIT/PDGFRA Kinases

Ripretinib (C₂₄H₂₂BrClFN₅O₂•HCl) is a switch-control kinase inhibitor engineered to target the conformational dynamics of KIT and PDGFRA kinases. Its core structure features a bis-aryl urea scaffold that enables dual binding to the kinase switch pocket and activation loop. This design allows ripretinib to stabilize the kinase in an inactive conformation by occupying the switch pocket—a regulatory site adjacent to the ATP-binding cleft that controls kinase activation. When mutations occur in KIT or PDGFRA (e.g., exon 17 activation loop mutations), the switch pocket becomes dysregulated, leading to constitutive kinase signaling. Ripretinib's dimethylaminoethyl side chain inserts into the switch pocket, while its halogenated aryl moiety binds the hinge region, creating a "lock" that prevents transition to the active state [9] [2].

Preclinical studies demonstrate that this mechanism is distinct from traditional type I/II inhibitors. Ripretinib achieves half-maximal inhibitory concentrations (IC₅₀) of <10 nM against both wild-type KIT and common mutant forms by exploiting this conformational control. Structural analyses reveal hydrogen bonding between ripretinib's urea carbonyl and Cys809 in KIT, alongside hydrophobic interactions with Val654 and Ala814, which collectively immobilize the switch pocket [7] [9].

Table 1: Key Structural Interactions of Ripretinib in KIT/PDGFRA

Kinase DomainAmino Acid ResiduesInteraction TypeFunctional Consequence
Switch pocketVal654, Ala814HydrophobicStabilizes inactive conformation
Hinge regionCys809Hydrogen bondingAnchors inhibitor backbone
Activation loopAsp810, Phe811Steric blockadePrevents activation loop phosphorylation
DFG motifAsp816AllostericMaintains "DFG-out" orientation

Dual Modulation of Activation Loop and ATP-Binding Domains

Ripretinib simultaneously engages the activation loop (A-loop) and ATP-binding domains through a unique dual-binding mechanism. The A-loop, typically encoded by exons 17/18 in KIT, regulates kinase activity through phosphorylation. In mutated kinases (e.g., KIT D816V), the A-loop adopts an open configuration that facilitates uncontrolled ATP binding. Ripretinib’s trifluoromethylphenyl group occupies the hydrophobic back pocket behind the ATP-binding site, while its pyridopyrimidine core extends toward the A-loop, forcing it into a closed, self-inhibited conformation [9] [10].

Biochemical assays show ripretinib achieves 50% kinase inhibition at 0.4–1.1 nM for PDGFRA D842V and KIT exon 11 mutants—concentrations significantly lower than imatinib (>100 nM). This potency arises from its ability to maintain DFG-out and αC-helix-out conformations, disrupting the catalytic spine assembly required for phosphotransfer. Mutagenesis studies confirm that A-loop mutations reduce ripretinib’s binding affinity by only 2–5 fold, compared to >100-fold reductions for sunitinib [3] [7].

Table 2: Conformational Control of KIT by Ripretinib

Kinase StateActivation Loop PositionDFG MotifαC-HelixRipretinib Binding Affinity (Kd, nM)
Active (mutated)Extended"DFG-in"In>1000 (weak)
InactiveCompacted"DFG-out"Out0.7–2.3
Ripretinib-boundLocked closed"DFG-out"Out0.4–1.1

Kinase Inhibition Spectrum and Selectivity Profiling

Broad-Spectrum Activity Against Primary/Secondary Mutations

Ripretinib exhibits broad efficacy against both primary driver mutations and secondary resistance mutations in KIT/PDGFRA. In phase I studies, it achieved clinical responses in 19.4% of second-line GIST patients (n=31) and 7.2% of fourth-line patients (n=83), with median progression-free survival (PFS) of 10.7 and 5.5 months, respectively. This breadth stems from its ability to inhibit >40 clinically relevant mutations, including primary mutations in KIT exons 9/11 and PDGFRA exon 18, as well as secondary mutations in exons 13/14 (ATP-pocket) and 17/18 (A-loop) [2] [5] [6].

Resistance profiling reveals that ripretinib suppresses heterogeneous tumor clones more effectively than lineage-specific inhibitors. In patients progressing on prior TKIs, intrapatient dose escalation to 150 mg twice daily restored disease control in 50–60% of cases, with metabolic responses observed via PET in 13/37 patients (35.1%). However, compound mutations in cis (e.g., ATP-pocket + A-loop mutations on the same allele) reduce ripretinib’s efficacy. Cell line models with V654A/T670I (exon 13/14) plus N822K/A829P (exon 17/18) exhibit >1000-fold increased IC₅₀ values compared to single mutants [3] [6].

Comparative Inhibition Efficacy Across KIT Exon Variants

Ripretinib’s inhibitory activity varies across KIT exon variants due to structural differences in mutation loci:

  • Exon 11 mutations (juxtamembrane domain): Ripretinib achieves IC₅₀ values of 1–5 nM, comparable to imatinib. These mutations disrupt autoinhibitory domains, but ripretinib’s switch-control mechanism overrides this dysregulation [2] [9].
  • Exon 9 mutations (extracellular dimerization domain): Higher baseline IC₅₀ (8–15 nM) due to constitutive dimerization; however, clinical PFS remains significant at 8.3 months in second-line therapy [6] [8].
  • Exon 13/14 ATP-binding pocket mutations: Moderate resistance (IC₅₀ 71–700 nM), particularly for V654A and T670I gatekeeper mutants. These mutations sterically hinder ripretinib access but remain susceptible at higher concentrations [3].
  • Exon 17/18 activation loop mutations: Retain high sensitivity (IC₅₀ 7–26 nM). Ripretinib’s A-loop binding is minimally affected by D816V or N822K substitutions, unlike sunitinib which shows >500-fold reduced potency [3] [9].

Table 3: Exon-Specific Inhibition Profile of Ripretinib

Mutation LocationRepresentative MutationsRipretinib IC₅₀ (nM)Sunitinib IC₅₀ (nM)Clinical PFS (Months)
Exon 9 (dimerization)A502_Y503dup8–1520–408.3 (second-line)
Exon 11 (juxtamembrane)V560D, W557_K558del1–510–5010.7 (second-line)
Exon 13 (ATP-pocket)V654A71154.6* (post-escalation)
Exon 14 (ATP-pocket)T670I7005003.3* (post-escalation)
Exon 17 (A-loop)D816V, N822K7–26350–>10005.6* (post-escalation)
Exon 18 (A-loop)D820G12>1000Not reported

*PFS following intrapatient dose escalation to 150 mg twice daily after progression on 150 mg once daily [3] [6].

Ripretinib maintains activity against PDGFRA mutants, particularly D842V (IC₅₀ 0.4 nM), which is intrinsically resistant to most TKIs. Its inhibition spectrum extends to non-GIST kinases like PDGFRβ, TIE2, and BRAF, though with 5–20-fold lower potency than for primary KIT targets [7] [9].

Properties

Product Name

Ripretinib HCl

IUPAC Name

N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea hydrochloride

Molecular Formula

C24H22BrClFN5O2

Molecular Weight

546.8254

InChI

InChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H

InChI Key

SHMLAUSQLBFHPZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl

Solubility

Soluble in DMSO

Synonyms

Ripretinib HCl; Ripretinib hydrochloride; DCC-2618; DCC 2618; DCC2618.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.